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Compound of Interest

Compound Name: Methyl chloroglyoxylate

Cat. No.: B108312 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
chloroglyoxylate (CAS No. 5781-53-3), a key reagent in organic synthesis. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical manufacturing, presenting key Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, detailed experimental protocols, and a logical workflow for spectral

acquisition and analysis.

Introduction
Methyl chloroglyoxylate, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is

a reactive organic compound widely utilized in the synthesis of pharmaceuticals,

agrochemicals, and other fine chemicals. Accurate and reliable spectroscopic data is crucial for

its identification, quality control, and for monitoring chemical reactions in which it is a

participant. This guide summarizes the available ¹H NMR, ¹³C NMR, and IR spectroscopic data

for this compound.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for methyl chloroglyoxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ) ppm Multiplicity Assignment

3.99 Singlet -OCH₃

Table 1: ¹H NMR Spectroscopic Data for Methyl Chloroglyoxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

54.5 -OCH₃

155.1 C=O (ester)

162.7 C=O (acid chloride)

Table 2: ¹³C NMR Spectroscopic Data for Methyl Chloroglyoxylate.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2963 C-H stretch Methyl (-CH₃)

1788 C=O stretch Acid Chloride (COCl)

1749 C=O stretch Ester (-COOCH₃)

1439 C-H bend Methyl (-CH₃)

1236 C-O stretch Ester (-COOCH₃)

845 C-Cl stretch Acid Chloride (C-Cl)

Table 3: Key Infrared Absorption Bands for Methyl Chloroglyoxylate.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra

of methyl chloroglyoxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of

methyl chloroglyoxylate.

Materials and Equipment:

Methyl chloroglyoxylate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR Spectrometer (e.g., Varian A-60 or equivalent)[1]

Procedure:

Sample Preparation: A solution of methyl chloroglyoxylate is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing

the chemical shifts (δ = 0.00 ppm).

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C

NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, a proton-decoupled

spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon

atom.

Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed

to obtain the frequency-domain NMR spectra. Phase and baseline corrections are applied to

ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in methyl chloroglyoxylate
by their vibrational frequencies.

Materials and Equipment:
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Methyl chloroglyoxylate sample

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 or Bruker Tensor 27 FT-

IR)[1]

Infrared transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance

(ATR) accessory.

Procedure (Liquid Film Method):

Sample Preparation: A drop of neat methyl chloroglyoxylate is placed between two

infrared-transparent salt plates (e.g., NaCl or KBr).

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric and instrumental contributions.

Sample Spectrum: The sample holder with the prepared salt plates is placed in the beam

path of the FTIR spectrometer.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The acquired spectrum is analyzed to identify the characteristic absorption

bands corresponding to the vibrational modes of the functional groups present in the

molecule.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of methyl
chloroglyoxylate.
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Spectroscopic analysis workflow for methyl chloroglyoxylate.

This guide provides essential spectroscopic information for methyl chloroglyoxylate,

facilitating its use in research and development. The presented data and protocols are

fundamental for ensuring the quality and identity of this important chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b108312?utm_src=pdf-body-img
https://www.benchchem.com/product/b108312?utm_src=pdf-body
https://www.benchchem.com/product/b108312?utm_src=pdf-body
https://www.benchchem.com/product/b108312?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-chloroglyoxylate
https://www.benchchem.com/product/b108312#spectroscopic-data-of-methyl-chloroglyoxylate-nmr-ir
https://www.benchchem.com/product/b108312#spectroscopic-data-of-methyl-chloroglyoxylate-nmr-ir
https://www.benchchem.com/product/b108312#spectroscopic-data-of-methyl-chloroglyoxylate-nmr-ir
https://www.benchchem.com/product/b108312#spectroscopic-data-of-methyl-chloroglyoxylate-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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